molecular formula C14H11NO3 B089666 4-Acetyl-4'-nitrobiphenyl CAS No. 135-69-3

4-Acetyl-4'-nitrobiphenyl

Cat. No. B089666
M. Wt: 241.24 g/mol
InChI Key: CVSGKJVJFSEPSO-UHFFFAOYSA-N
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Patent
US08828902B2

Procedure details

From 4-nitro-bromobenzene and 4-acetylphenyl boronic acid, yield 97%; mp 144-146° C. (lit.,7 150-151° C.); IR: 1681, 1530, 1497, 1361 and 1280; 1H NMR (400 MHz; CDCl3): 8.02 (2H, d, J 8.5), 7.64-7.56 (4H, m), 7.16 (2H, t, J 8.5) and 2.63 (3H, s); 13C NMR (CDCl3): 197.5, 164.2, 144.7, 136, 128.9, 127, 116, 115.7 and 26.6; m/z (EI) 199 (30%, M+−C2H2O), 131 (50) and 69 (100)(Found: M+−C2H2O, 199.062).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 50 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]([C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1)(=[O:13])[CH3:12]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:17]2[CH:18]=[CH:19][C:14]([C:11](=[O:13])[CH3:12])=[CH:15][CH:16]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)B(O)O
Step Three
Name
( 50 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
mp 144-146° C. (lit.,7 150-151° C.)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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